2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Overview
Description
2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a nucleoside analog that plays a significant role in various biochemical processes. This compound is structurally related to nucleotides, which are the building blocks of nucleic acids like DNA and RNA. Its unique structure allows it to interact with biological systems in specific ways, making it valuable in scientific research and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives and sugar moieties.
Glycosylation Reaction: The key step involves the glycosylation of the purine base with a protected sugar derivative. This reaction is often catalyzed by Lewis acids or other catalysts under controlled conditions.
Deprotection: After the glycosylation step, the protecting groups on the sugar moiety are removed to yield the desired nucleoside analog.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as chromatography and crystallization to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the purine ring or sugar moiety.
Substitution: Nucleophilic substitution reactions can occur at the purine base or sugar moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can yield 2-(2-Aminopurin-9-yl)-5-(formyl)oxolane-3,4-diol.
Reduction: Can produce this compound derivatives with modified purine rings.
Substitution: Can result in various substituted nucleoside analogs.
Scientific Research Applications
2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and interactions with enzymes.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound can:
Inhibit Enzymes: Such as DNA polymerases or reverse transcriptases, preventing the replication of viral or cancerous cells.
Induce Mutations: By being incorporated into DNA or RNA, leading to errors in genetic information.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol: Unique due to its specific structure and interactions.
Adenosine: A naturally occurring nucleoside with similar purine base but different sugar moiety.
2-(2-Aminopurin-9-yl)-5-(methyl)oxolane-3,4-diol: A related compound with a methyl group instead of a hydroxymethyl group.
Uniqueness
This compound is unique due to its specific hydroxymethyl group, which allows for distinct interactions with biological systems and potential therapeutic applications.
Biological Activity
Overview
2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, commonly referred to as a nucleoside analog, has garnered attention for its biological activity and potential applications in medicinal chemistry. This compound is structurally related to purine nucleotides, which are critical components in the synthesis of DNA and RNA. Its unique structure allows it to interact with various biological systems, making it a subject of extensive research.
- IUPAC Name : this compound
- Molecular Formula : C10H13N5O4
- Molecular Weight : 253.24 g/mol
- CAS Number : 4546-54-7
The biological activity of this compound primarily stems from its ability to be incorporated into nucleic acids, leading to various effects on cellular processes. The following mechanisms have been identified:
- Enzyme Inhibition : It can inhibit key enzymes such as DNA polymerases and reverse transcriptases, which are essential for the replication of both viral and cancerous cells.
- Induction of Mutations : By being incorporated into DNA or RNA, it can lead to errors in genetic information, potentially resulting in cell death or apoptosis.
Biological Activity Data
The compound has been evaluated for its biological activity using various assays. The following table summarizes some key findings:
Assay Type | IC50 Value (nM) | Reference |
---|---|---|
DNA Polymerase Inhibition | 162181.01 | |
Reverse Transcriptase Inhibition | 91201.08 | |
General Cytotoxicity | 190546.07 |
Case Studies and Research Findings
-
Antiviral Potential :
- A study investigated the compound's efficacy against several viral strains. It demonstrated significant antiviral activity by inhibiting viral replication through interference with nucleic acid synthesis.
- The compound was particularly effective against retroviruses, showcasing its potential as a therapeutic agent in HIV treatment.
-
Anticancer Activity :
- Research has shown that this compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells.
- In vitro studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
-
Mechanistic Studies :
- Detailed mechanistic studies highlighted its role in modulating cellular signaling pathways associated with cell proliferation and survival.
- It was found to alter the expression of genes involved in cell cycle regulation, further supporting its potential as an anticancer agent.
Applications in Research and Industry
The compound is being explored for various applications:
- Medicinal Chemistry : As a building block for synthesizing more complex nucleoside analogs with enhanced efficacy and specificity.
- Diagnostics : Its ability to interact with specific enzymes makes it a candidate for developing diagnostic tools for viral infections.
- Therapeutics : Ongoing research aims to refine its structure for improved potency and reduced side effects in clinical settings.
Properties
IUPAC Name |
2-(2-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(18)6(17)5(2-16)19-9/h1,3,5-7,9,16-18H,2H2,(H2,11,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOJULURLCZUDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284359, DTXSID10903659 | |
Record name | 2-Aminopurine riboside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_4366 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10903659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4546-54-7 | |
Record name | 2-Aminopurine riboside | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36906 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Aminopurine riboside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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